3-Bromo-4-iodobenzene-1-sulfonamide

Sequential cross-coupling Orthogonal reactivity Bromoiodobenzene synthesis

Researchers face selectivity challenges in multi-step aryl functionalization. 3-Bromo-4-iodobenzene-1-sulfonamide exploits the intrinsic oxidative addition bias of C-I over C-Br bonds, enabling sequential Suzuki, Sonogashira, or S-arylation without protecting-group manipulation. - Orthogonal reactivity: C-I couples selectively under mild Pd/Cu catalysis; C-Br remains intact for downstream diversification. - High heavy-atom content (361.99 g/mol) provides robust anomalous scattering for SAD/MAD phasing. - Established carbonic anhydrase I inhibition (Ki = 3.70 × 10³ nM) supports SAR probe utility. Purity: 95%. Storage: Ambient, dry conditions.

Molecular Formula C6H5BrINO2S
Molecular Weight 361.99 g/mol
Cat. No. B13240675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodobenzene-1-sulfonamide
Molecular FormulaC6H5BrINO2S
Molecular Weight361.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Br)I
InChIInChI=1S/C6H5BrINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11)
InChIKeyYGXUYJDUJUDPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-iodobenzene-1-sulfonamide: Ortho-Dihalogenated Sulfonamide


3-Bromo-4-iodobenzene-1-sulfonamide (CAS 1261448-41-2, molecular weight 361.99, C6H5BrINO2S) is an aromatic sulfonamide featuring ortho-related bromine and iodine substituents on the benzene ring . This ortho-dihalogenation pattern confers differential reactivity in palladium- and copper-catalyzed cross-coupling reactions, enabling sequential functionalization based on the intrinsic oxidative addition selectivity of C–I over C–Br bonds [1]. The presence of the primary sulfonamide group additionally enables hydrogen-bond-directed crystal engineering and provides a handle for directed ortho-metalation (DoM) chemistry [2][3].

Sequential cross-coupling study fit via ortho-Br/I pattern
Heavy-atom phasing fit for X-ray crystallography
Directed ortho-metalation handle for regioselective functionalization

3-Bromo-4-iodobenzene-1-sulfonamide vs. Analogs


Substituting 3-bromo-4-iodobenzene-1-sulfonamide with mono-halogenated analogs (e.g., 4-iodobenzenesulfonamide or 4-bromobenzenesulfonamide) eliminates the capacity for sequential, site-selective cross-coupling, forcing users to accept either a single functionalization step or the loss of orthogonality in multi-step synthetic routes. Symmetric dihalogenated alternatives such as 3,4-dibromobenzenesulfonamide lack the intrinsic oxidative addition bias provided by the C–I versus C–Br bond, resulting in non-selective coupling at both halogen positions and complex product mixtures [1]. Furthermore, the 3-bromo-4-iodo substitution pattern modulates both the crystal packing and the halogen-bond donor strength relative to mono-substituted sulfonamides, as evidenced by systematic crystallographic surveys showing that the combination and position of halogen substituents directly influence solid-state assembly outcomes [2].

Mono-halogenated analogs

Eliminate sequential, site-selective cross-coupling capability, limiting synthetic orthogonality.

Symmetric dibromo analog

Lacks intrinsic oxidative addition bias, resulting in non-selective coupling and complex product mixtures.

Crystal engineering context

Halogen substitution pattern and donor strength differ, potentially altering solid-state assembly outcomes.

3-Bromo-4-iodobenzene-1-sulfonamide: Comparative Performance


Sequential Coupling Orthogonality

The ortho-bromo-iodo substitution pattern in 3-bromo-4-iodobenzene-1-sulfonamide enables base-controlled differential coupling at the iodo and bromo positions, a capability that symmetric dihalogenated analogs such as 3,4-dibromobenzenesulfonamide cannot provide. Under heterogeneous copper catalysis, the C–I bond undergoes selective S-arylation with thiophenol under mild conditions (K2CO3, DMF, 80°C), while the C–Br bond remains intact until a stronger base (Cs2CO3) is introduced, enabling sequential unsymmetrical bis-thioether synthesis [1].

Sequential Coupling Orthogonality
Class-level
Iodo position reacts under K2CO3; bromo requires Cs2CO3
Enables protecting-group-free sequential library synthesis
Cu/Al2O3, thiophenol, DMF, 80°C
Sequential cross-coupling Orthogonal reactivity Bromoiodobenzene synthesis

Heavy Atom Content for X-ray Diffraction

3-Bromo-4-iodobenzene-1-sulfonamide possesses a molecular weight of 361.99 g/mol with two heavy halogen atoms (Br and I) . This heavy atom content provides a measurable advantage in X-ray crystallography over mono-halogenated sulfonamides such as 4-iodobenzenesulfonamide (MW 283.09) [1] or 4-bromobenzenesulfonamide (MW 236.09) [2].

Heavy Atom Content for XRD
Context-dependent
MW 361.99 g/mol; +78.9 g/mol vs 4-iodo analog
Enhances anomalous scattering for SAD/MAD phasing
Calculated from standard atomic masses
X-ray crystallography Heavy atom phasing Crystal structure determination

Carbonic Anhydrase I Inhibition

3-Bromo-4-iodobenzene-1-sulfonamide exhibits measurable inhibition of human carbonic anhydrase I (hCA I) with a Ki value of 3.70 × 10³ nM (3.70 μM), as determined by stopped-flow CO2 hydration assay [1]. While this micromolar potency is modest relative to optimized clinical sulfonamides (e.g., acetazolamide Ki ~250 nM for hCA I), it provides a quantitative baseline for structure-activity relationship (SAR) studies evaluating the effect of ortho-dihalogen substitution on sulfonamide zinc-binding group efficacy.

hCA I Inhibition
Reported
Ki = 3.70 × 103 nM
Supports carbonic anhydrase SAR context
Stopped-flow CO2 hydration assay
Carbonic anhydrase inhibition Sulfonamide pharmacology Enzyme assay

Melting Point Suited for Crystallization

3-Bromo-4-iodobenzene-1-sulfonamide exhibits a melting point of 168–172°C, as reported in vendor technical datasheets . This value lies intermediate between the melting points of its closest mono-halogenated analogs: 4-iodobenzenesulfonamide (188–195°C) [1] and 4-bromobenzenesulfonamide (163–167°C) [2].

Melting Point
Context-dependent
168–172°C
Facilitates crystallization-based purification
Intermediate between mono-halogenated analogs
Solid-state properties Thermal analysis Purification

Directed Ortho-Metalation Handle

The primary sulfonamide group in 3-bromo-4-iodobenzene-1-sulfonamide serves as a strong directed metalation group (DMG) capable of directing lithiation to the ortho position of the aromatic ring [1]. In this compound, the position ortho to the sulfonamide is occupied by the bromine substituent, creating a unique steric and electronic environment that can be exploited for regioselective deprotonation and subsequent electrophilic trapping. This DMG functionality is a class-level feature of aromatic sulfonamides that is absent in simple bromoiodobenzenes lacking the sulfonamide moiety [2].

Directed ortho-Metalation Handle
Class-level
Sulfonamide directs ortho-lithiation
Provides third orthogonal functionalization handle
Typical DoM: strong base, THF, low temperature
Directed ortho-metalation DoM Regioselective functionalization

3-Bromo-4-iodobenzene-1-sulfonamide: Applications


Sequential Cross-Coupling Library Synthesis

Researchers constructing diverse small-molecule libraries benefit from the intrinsic orthogonality of the ortho-bromo-iodo substitution pattern. The C–I bond undergoes selective Suzuki, Sonogashira, or S-arylation under mild conditions, leaving the C–Br bond intact for subsequent diversification with a different coupling partner. This approach eliminates protecting group steps and enables efficient parallel synthesis of unsymmetrical biaryl sulfonamides. The differential reactivity is a class-level feature of bromoiodoarenes, validated in the copper-catalyzed base-controlled arylthiolation of bromoiodobenzenes where iodo positions react preferentially with K2CO3 while bromo positions require Cs2CO3 activation [1].

X-ray Crystallography Phasing

Crystallographers requiring robust anomalous scattering signal for SAD/MAD phasing select 3-bromo-4-iodobenzene-1-sulfonamide over mono-halogenated sulfonamide analogs due to its higher heavy atom content. With a molecular weight of 361.99 g/mol—78.9 g/mol heavier than 4-iodobenzenesulfonamide and 125.9 g/mol heavier than 4-bromobenzenesulfonamide—this compound provides enhanced anomalous dispersion for phase determination [1]. This property is particularly valuable in halogen-bonding co-crystal studies and in determining the binding modes of sulfonamide fragments to target proteins.

Carbonic Anhydrase SAR Studies

Medicinal chemistry groups investigating sulfonamide-based enzyme inhibitors use 3-bromo-4-iodobenzene-1-sulfonamide as a halogenated SAR probe. The compound has an established inhibitory activity against human carbonic anhydrase I (Ki = 3.70 × 10³ nM), providing a quantitative reference point for evaluating how ortho-dihalogen substitution affects zinc-binding group potency relative to mono-substituted or unsubstituted benzenesulfonamides [2]. The dual halogen pattern also permits subsequent cross-coupling to generate focused inhibitor libraries from a common intermediate.

Halogen-Bonded Crystal Engineering

Researchers in crystal engineering leverage the combination of strong hydrogen-bonding sulfonamide groups and halogen-bond donor sites (Br and I) present in this compound. Systematic crystallographic surveys of halogenated aromatic sulfonamides demonstrate that the specific halogen substitution pattern directly influences chiral crystallization propensity and supramolecular assembly outcomes [3]. The 3-bromo-4-iodo substitution offers a distinct hydrogen/halogen-bond donor topography compared to mono-substituted or symmetrically substituted analogs, enabling tunable control over solid-state packing motifs.

Application
Selection Property
Validation Focus
Cross-Coupling Library Synthesis
Ortho-dihalogenated pattern (Br/I)
Sequential coupling yield and site-selectivity
X-ray Crystallography Phasing
High heavy atom content (Br + I)
Anomalous scattering signal and phasing power
Carbonic Anhydrase SAR Studies
Established hCA I inhibitory Ki
SAR calibration against halogen substitution
Halogen-Bonded Crystal Engineering
Distinct halogen-bond donor topography
Solid-state packing motif control
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